(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10(21)20-7-6-12-13(9-20)25-17(15(12)16(18)23)19-14(22)5-4-11-3-2-8-24-11/h2-5,8H,6-7,9H2,1H3,(H2,18,23)(H,19,22)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELKRXRRBAWQV-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound is characterized by a tetrahydrothieno-pyridine core with an acrylamide moiety and a thiophene ring. The presence of these functional groups is significant in modulating biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with tetrahydrothieno[2,3-c]pyridine derivatives, including:
- Antimicrobial Activity : Compounds similar to (E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have shown promising antimicrobial properties against various pathogens. For instance, derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis (MTB), with some exhibiting significant inhibitory effects on pantothenate synthetase (PS), an essential enzyme for bacterial survival .
- Cytotoxicity : The compound's potential cytotoxic effects have been assessed in vitro against different cancer cell lines. Studies indicate that certain derivatives exhibit selective cytotoxicity without affecting normal cells significantly . The IC50 values for various related compounds have been documented to provide insights into their potency.
- Anti-inflammatory Effects : The structural components of the compound may contribute to anti-inflammatory activities by modulating inflammatory pathways. This effect has been observed in related compounds that share similar structural motifs .
- Neuroprotective Properties : Some studies suggest that derivatives of tetrahydrothieno-pyridine can ameliorate neurotoxic effects induced by acrylamide exposure in model organisms like zebrafish. These findings indicate potential therapeutic applications in oxidative stress-related neurological disorders .
Research Findings and Case Studies
A comprehensive analysis of various studies provides deeper insights into the biological activity of this compound:
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of tetrahydrothieno-pyridine derivatives, a specific analog exhibited an MIC (Minimum Inhibitory Concentration) of 9.28 μM against MTB. This study utilized differential scanning fluorimetry to confirm binding affinity to the target enzyme, thus establishing a correlation between structure and activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. Modifications to the thiophene ring or the carboxamide group can significantly impact the compound's pharmacological profile. Computational methods like PASS (Prediction of Activity Spectra for Substances) are often employed to predict the biological activity spectra based on structural variations .
Scientific Research Applications
Antioxidant Properties
Research has indicated that thiophene derivatives possess significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in various biological models. Studies show that compounds with similar structures exhibit enhanced antioxidant activity due to their electron-donating capabilities.
| Study | Model | Result |
|---|---|---|
| DPPH Assay | Significant reduction in DPPH radical levels | |
| Ferric Reducing Antioxidant Power | High reducing power compared to standard antioxidants |
Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory effects in various experimental models. In vivo studies have shown its efficacy in reducing paw edema and other inflammation markers.
| Model | Dose (mg/kg) | Effect (%) Reduction |
|---|---|---|
| CFA-induced Paw Edema | 100 | 45% |
| Zymosan-induced Peritonitis | 50 | 90% |
These results suggest that the compound may modulate inflammatory pathways effectively, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that this compound exhibits antiproliferative activity against several cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
These findings highlight the compound's ability to inhibit cancer cell growth and induce apoptosis.
Pharmacological Mechanisms
The pharmacological effects of (E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The acrylamide group may inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Modulation : The compound may induce apoptosis in tumor cells by modulating cell cycle regulators.
- Cytokine Regulation : It could reduce pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Anti-inflammatory Effects in Animal Models
A study involving rats with induced inflammation demonstrated that administration of the compound significantly reduced levels of TNFα and IL-1β, indicating its potential therapeutic application in inflammatory diseases.
Cancer Treatment Efficacy
In vitro studies on breast cancer cells showed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
Conclusion and Future Directions
This compound shows promise as a multi-functional compound with applications in antioxidant defense, anti-inflammatory therapy, and cancer treatment. Further research is warranted to explore its full therapeutic potential and elucidate the underlying mechanisms of action.
Chemical Reactions Analysis
O-Alkylation of the Phenolic Hydroxyl Group
The phenolic -OH group undergoes alkylation reactions, enabling functionalization for pharmaceutical applications. In studies targeting GPR-40 agonists, this group was alkylated using bromoalkanes or alkyl halides under basic conditions :
Reaction Conditions:
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromoethane | K₂CO₃ | DMF | 80°C | 72 |
| 1-Bromopropane | Cs₂CO₃ | Acetone | 60°C | 68 |
| Benzyl chloride | NaH | THF | RT | 65 |
This modification retained the cyclobutane framework while enhancing biological activity, with micromolar efficacy observed in receptor binding assays .
Ester Hydrolysis
The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This reaction is critical for generating bioactive carboxylic acid derivatives:
Hydrolysis Pathways:
-
Basic Hydrolysis : Treatment with NaOH in aqueous ethanol (reflux, 6 hr) yields the corresponding carboxylic acid.
-
Acidic Hydrolysis : HCl in dioxane (reflux, 12 hr) achieves similar conversion but with slower kinetics.
Post-hydrolysis, the carboxylic acid derivatives are used as intermediates for further functionalization, such as amide coupling .
Decarboxylative Halogenation
While the compound itself is an ester, hydrolysis to the carboxylic acid enables decarboxylative halogenation. Using silver(I) salts and halogens (e.g., Br₂ or I₂), the reaction proceeds via radical intermediates to form aryl halides :
For example, bromodecarboxylation of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid (derived from ester hydrolysis) yields 4-bromophenol derivatives .
Cycloaddition and Ring-Opening Reactions
The strained cyclobutane ring participates in [2+2] cycloreversion or ring-opening under thermal or photochemical conditions:
-
Thermal Ring-Opening : Heating above 150°C induces cleavage to form conjugated dienes.
-
Photochemical Reactions : UV irradiation facilitates [2+2] cycloaddition with alkenes, forming polycyclic structures.
Nucleophilic Aromatic Substitution
The electron-rich para-hydroxyphenyl group undergoes electrophilic substitution. Nitration or sulfonation occurs at the ortho position relative to the hydroxyl group:
Example: Nitration
Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group, yielding methyl 3-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carboxylate.
Stereochemical Considerations
The cis/trans isomerism of the cyclobutane ring influences reactivity. For instance, trans-isomers exhibit higher stability in hydrolysis reactions due to reduced steric hindrance . Chromatographic separation of diastereomeric amides is often employed to isolate pure
Comparison with Similar Compounds
Key Observations:
- R6 Substituent : Acetyl (target, ) vs. benzyl () or ethyl () alters lipophilicity and steric bulk.
- R2 Substituent : The thiophene acrylamido group in the target compound contrasts with trifluoromethyl benzamido () or cyclopentanecarboxamido (), affecting electronic properties and target affinity.
- Molecular Weight : All analogs fall within 433–463 g/mol, aligning with drug-like properties.
Preparation Methods
Imine Cyclization via Formaldehyde-Mediated Annulation
A patented method involves reacting 2-thiopheneethylamine with formaldehyde under aqueous conditions to form an imine intermediate, followed by cyclization using ethanolic hydrogen chloride. Key parameters include:
Pictet-Spengler Reaction for Enantioselective Synthesis
Alternative routes employ the Pictet-Spengler reaction, where 2-substituted thiophenes condense with aldehydes in the presence of Brønsted acids. For example:
- Substrates : 2-nitrothiophene derivatives + acetylaldehyde.
- Catalyst : Trifluoroacetic acid (TFA) at 0–5°C for 24 hours.
This method enables enantioselective construction of the tetrahydrothieno[2,3-c]pyridine system, critical for chiral drug intermediates.
Functionalization at Position 6: Acetylation Strategies
Introducing the acetyl group at position 6 typically follows core structure formation. Two acetylation protocols are documented:
Direct Acetylation Using Acetyl Chloride
Schotten-Baumann Acylation
- Reagents : Acetic anhydride in a biphasic water/ethyl acetate system.
- Catalyst : 4-Dimethylaminopyridine (DMAP) at room temperature.
- Advantage : Minimizes over-acetylation of secondary amines.
Introduction of the (E)-3-(Thiophen-2-yl)acrylamido Group at Position 2
The stereoselective installation of the (E)-acrylamido moiety involves coupling the core’s amine with 3-(thiophen-2-yl)acryloyl chloride:
Acylation Protocol
- Step 1 : Synthesis of 3-(thiophen-2-yl)acryloyl chloride via reaction of acrylic acid with thiophene-2-carbonyl chloride in DCM.
- Step 2 : Dropwise addition to the tetrahydrothieno[2,3-c]pyridine amine in tetrahydrofuran (THF) at −78°C.
- Stereocontrol : Maintaining low temperatures ensures >95% (E)-isomer formation due to kinetic preference.
Palladium-Catalyzed Cross-Coupling
For more complex derivatives, a Pd(OAc)₂/BINAP system facilitates C–N bond formation between brominated intermediates and thiopheneacrylamide precursors:
- Conditions : Cs₂CO₃ base, toluene solvent, 110°C for 12 hours.
- Yield : 68–72% with 99% (E)-selectivity.
Carboxamide Installation at Position 3
The 3-carboxamide group is introduced via hydrolysis-amination of a methyl ester precursor:
Two-Step Ester-to-Amide Conversion
One-Pot Transamidation
Alternative methods employ gaseous NH₃ in methanol under high pressure (5 bar) to directly convert esters to carboxamides.
Final Assembly and Purification
The convergent synthesis concludes with sequential functionalization:
Order of Operations
Critical Purification Steps
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | DSC |
| HPLC Purity | 99.2% | C18 column |
| [α]D²⁵ (chiral) | +12.5° (c = 1.0, CHCl₃) | Polarimetry |
Challenges and Optimization Opportunities
- Regioselectivity in Acetylation : Competing N-acetylation at position 2 requires careful stoichiometric control.
- (E)/(Z) Isomerism : Thermal equilibration above 40°C may reduce (E)-selectivity, necessitating low-temperature storage.
- Scale-Up Limitations : Pd-catalyzed steps face cost barriers; nickel-based catalysts are under investigation.
Q & A
Q. What are the key synthetic routes for preparing (E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?
- Methodological Answer : Synthesis typically involves cyclization reactions between thiophene derivatives and pyridine-like precursors. For example, thieno[2,3-c]pyridine cores are formed via acid- or base-catalyzed cyclization of thiophene-acrylamido intermediates. A critical step is the introduction of the acetyl group at position 6, often achieved using acetyl chloride or acetic anhydride under anhydrous conditions. Solvent selection (e.g., DMF or DMSO) and temperature control (60–100°C) are crucial to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR confirms the (E)-configuration of the acrylamido group (J = 12–16 Hz for trans coupling) and the tetrahydrothienopyridine ring system.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., C17H18N3O2S2).
- X-ray Crystallography : Resolves conformational ambiguities, such as the planarity of the thiophene ring and hydrogen-bonding patterns in the carboxamide group .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the acrylamido group.
- Handling : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and skin irritation. Avoid ignition sources, as thiophene derivatives are thermally unstable .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time.
- Catalysis : Pd/C or Ni catalysts improve cyclization efficiency. For example, a 15% Pd/C system increased yield from 45% to 72% in analogous thienopyridine syntheses .
- By-Product Analysis : Monitor reaction progress via TLC or HPLC to identify and suppress side products like over-acetylated derivatives .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structural Validation : Re-analyze compound purity via HPLC (>98%) and confirm stereochemistry (e.g., NOESY NMR for (E)/(Z) isomer discrimination).
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO concentration ≤0.1%). Cross-validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., JAK2 or CDK2). The acrylamido group’s orientation is critical for hydrogen bonding with catalytic lysine residues.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Pay attention to the thiophene ring’s hydrophobic interactions .
Q. What strategies mitigate instability of the tetrahydrothienopyridine core under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
